Cas no 902131-33-3 (2-(1H-indazol-4-yl)acetic acid)
2-(1H-indazol-4-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indazole-4-acetic acid
- 2-(1H-indazol-4-yl)acetic acid
- (1H-indazol-4-yl)acetic acid
- 902131-33-3
- F17852
- AM86147
- 2-(1H-indazol-4-yl)aceticacid
- CS-0315425
- PS-11561
- MFCD13183061
- 2-(1H-INDAZOLE-4-YL)ACETIC ACID
- EN300-1272777
- 2-(1H-Indazol-4-yl)ethanoic acid, 4-(Carboxymethyl)-1H-indazole
- J-505352
- A860881
- MB13356
- CLB13133
- AKOS023811057
- SCHEMBL14987568
- DS-021788
- 1H-INDAZOL-4-YLACETIC ACID
-
- MDL: MFCD13183061
- Inchi: 1S/C9H8N2O2/c12-9(13)4-6-2-1-3-8-7(6)5-10-11-8/h1-3,5H,4H2,(H,10,11)(H,12,13)
- InChI Key: JKKMMVLTZRIYDW-UHFFFAOYSA-N
- SMILES: OC(CC1=CC=CC2=C1C=NN2)=O
Computed Properties
- Exact Mass: 176.058577502g/mol
- Monoisotopic Mass: 176.058577502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 66Ų
2-(1H-indazol-4-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB467338-500 mg |
2-(1H-Indazol-4-yl)acetic acid; min. 95% |
902131-33-3 | 500MG |
€695.00 | 2023-07-18 | ||
| abcr | AB467338-1 g |
2-(1H-Indazol-4-yl)acetic acid; min. 95% |
902131-33-3 | 1g |
€1,025.00 | 2023-07-18 | ||
| Chemenu | CM111327-1g |
2-(1H-indazol-4-yl)acetic acid |
902131-33-3 | 95% | 1g |
$*** | 2023-05-29 | |
| Apollo Scientific | OR43628-250mg |
(1H-Indazol-4-yl)acetic acid |
902131-33-3 | 250mg |
£191.00 | 2024-08-03 | ||
| TRC | H955460-10mg |
2-(1H-indazol-4-yl)acetic acid |
902131-33-3 | 10mg |
$ 70.00 | 2022-06-04 | ||
| TRC | H955460-50mg |
2-(1H-indazol-4-yl)acetic acid |
902131-33-3 | 50mg |
$ 230.00 | 2022-06-04 | ||
| TRC | H955460-100mg |
2-(1H-indazol-4-yl)acetic acid |
902131-33-3 | 100mg |
$ 340.00 | 2022-06-04 | ||
| Chemenu | CM111327-100mg |
2-(1H-indazol-4-yl)acetic acid |
902131-33-3 | 95% | 100mg |
$304 | 2021-08-06 | |
| Chemenu | CM111327-250mg |
2-(1H-indazol-4-yl)acetic acid |
902131-33-3 | 95% | 250mg |
$486 | 2021-08-06 | |
| Chemenu | CM111327-1g |
2-(1H-indazol-4-yl)acetic acid |
902131-33-3 | 95% | 1g |
$1216 | 2021-08-06 |
2-(1H-indazol-4-yl)acetic acid Suppliers
2-(1H-indazol-4-yl)acetic acid Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
Additional information on 2-(1H-indazol-4-yl)acetic acid
Comprehensive Overview of 2-(1H-indazol-4-yl)acetic acid (CAS No. 902131-33-3): Properties, Applications, and Research Insights
2-(1H-indazol-4-yl)acetic acid (CAS No. 902131-33-3) is a heterocyclic carboxylic acid derivative with a molecular formula of C9H8N2O2. This compound belongs to the indazole family, a class of nitrogen-containing bicyclic structures widely studied for their pharmacological and synthetic utility. The presence of both an indazole core and a carboxylic acid functional group makes it a versatile intermediate in organic synthesis and drug discovery. Researchers and pharmaceutical developers frequently search for indazole derivatives due to their potential in modulating biological targets, such as kinases and GPCRs, which aligns with current trends in precision medicine and small-molecule therapeutics.
The compound's CAS No. 902131-33-3 is a critical identifier for regulatory and procurement purposes, ensuring traceability in chemical databases like PubChem and Reaxys. Its acetic acid side chain enhances solubility in polar solvents, a property highly valued in medicinal chemistry for improving bioavailability. Recent studies highlight the role of 2-(1H-indazol-4-yl)acetic acid in synthesizing bioconjugates and proteolysis-targeting chimeras (PROTACs), addressing the growing demand for degradation-based therapeutics. This application resonates with the industry's focus on targeted protein degradation, a hotspot in oncology and neurodegenerative disease research.
From a synthetic perspective, 2-(1H-indazol-4-yl)acetic acid serves as a building block for structure-activity relationship (SAR) studies. Its indazole scaffold is amenable to modifications, enabling the exploration of hydrogen bond donors/acceptors and hydrophobic interactions in drug design. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to characterize its purity, a topic frequently queried in quality control forums. The compound's stability under physiological pH conditions further supports its utility in in vitro assays, a key consideration for researchers optimizing high-throughput screening protocols.
Environmental and safety profiles of CAS No. 902131-33-3 are also of interest. While not classified as hazardous, proper handling guidelines emphasize the use of personal protective equipment (PPE), reflecting broader workplace safety trends. The compound's logP and pKa values, often searched in ADME prediction contexts, provide insights into its pharmacokinetic behavior. These metrics are crucial for computational chemists leveraging AI-driven drug discovery platforms, a rapidly evolving field merging cheminformatics with machine learning.
In summary, 2-(1H-indazol-4-yl)acetic acid exemplifies the intersection of structural diversity and functional adaptability in modern chemistry. Its applications span from lead compound optimization to chemical biology tools, addressing pressing challenges in drug development. As the scientific community prioritizes sustainable synthesis and green chemistry, this compound's synthetic routes may also benefit from catalytic and solvent-free methodologies, aligning with global ESG (Environmental, Social, and Governance) initiatives.
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